1-(4-Chlorophenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone

X-ray crystallography structural confirmation procurement quality assurance

1-(4-Chlorophenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone (C₁₆H₁₀Cl₂N₂O₂S; MW 365.23) is a 1,3,4-oxadiazole derivative bearing two para‑chlorophenyl substituents linked via a central oxadiazole‑thioethanone scaffold. The compound belongs to the well‑studied class of 2‑sulfanyl‑1,3,4‑oxadiazoles, a family recognized for diverse biological activities including antimicrobial, anticancer, and α‑glucosidase inhibitory properties.

Molecular Formula C16H10Cl2N2O2S
Molecular Weight 365.2 g/mol
Cat. No. B10811986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone
Molecular FormulaC16H10Cl2N2O2S
Molecular Weight365.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)Cl)Cl
InChIInChI=1S/C16H10Cl2N2O2S/c17-12-5-1-10(2-6-12)14(21)9-23-16-20-19-15(22-16)11-3-7-13(18)8-4-11/h1-8H,9H2
InChIKeyDBZOBNOZAJVOAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone – Procurement-Relevant Structural Profile


1-(4-Chlorophenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone (C₁₆H₁₀Cl₂N₂O₂S; MW 365.23) is a 1,3,4-oxadiazole derivative bearing two para‑chlorophenyl substituents linked via a central oxadiazole‑thioethanone scaffold. The compound belongs to the well‑studied class of 2‑sulfanyl‑1,3,4‑oxadiazoles, a family recognized for diverse biological activities including antimicrobial, anticancer, and α‑glucosidase inhibitory properties [1]. Its single‑crystal X‑ray structure has been solved and deposited (monoclinic P2₁/c, R = 0.045), and its electronic structure has been characterized by DFT calculations at the B3LYP/6‑311G** level [1][2]. The compound was synthesized via nucleophilic substitution of 5‑(4‑chlorophenyl)‑1,3,4‑oxadiazole‑2‑thiol with 2‑bromo‑4′‑chloroacetophenone in 94% isolated yield [1].

Why Generic 1,3,4-Oxadiazole-2-thioether Analogs Cannot Substitute 1-(4-Chlorophenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone


1,3,4-Oxadiazole-2-thioether derivatives exhibit pronounced structure‑activity dependence on both the oxadiazole C5‑aryl substituent and the ethanone aryl moiety [1]. In the α‑glucosidase inhibitor series reported by Kashtoh et al. (2014), only 15 of 37 closely related oxadiazole and thiadiazole analogs reached the activity threshold, with Kᵢ values spanning from 4.36 ± 0.017 μM (compound 23) to inactive [2]. The magnitude of this activity cliff within a single congeneric series illustrates that minor substituent changes (e.g., removal or relocation of a single chlorine atom, replacement with bromine or CF₃) can ablate target engagement. Consequently, the bis(4‑chlorophenyl) substitution pattern of the title compound—featuring two electron‑withdrawing chloro groups at the para positions of both aromatic rings—cannot be assumed interchangeable with mono‑chloro (CAS 724438‑89‑5), ortho‑chloro (CAS 284668‑56‑0), bromo, or trifluoromethyl analogs without independent validation.

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone vs. Closest Analogs


Single-Crystal X‑Ray Structure: Unambiguous Identity Confirmation Absent for Most Analogs

The title compound has a fully refined single‑crystal X‑ray structure deposited in the Cambridge Structural Database (monoclinic P2₁/c; R₁ = 0.045 for 3058 observed reflections; unit cell: a = 19.1513(7), b = 11.1589(4), c = 7.5071(3) Å, β = 92.088(1)°, V = 1603.26(10) ų, Z = 4) [1]. In contrast, the mono‑chloro analog 1‑(4‑chlorophenyl)‑2‑[(5‑phenyl‑1,3,4‑oxadiazol‑2‑yl)sulfanyl]ethanone (CAS 724438‑89‑5), the bromo analog 2‑{[5‑(4‑bromophenyl)‑1,3,4‑oxadiazol‑2‑yl]sulfanyl}‑1‑(4‑chlorophenyl)ethanone, and the ortho‑chloro isomer (CAS 284668‑56‑0) have no published crystal structures to date. For procurement requiring verified identity—especially in regulated preclinical development—the availability of a solved crystal structure provides an orthogonal authentication method beyond NMR and MS, reducing the risk of receiving a mis‑assigned isomer or degradation product.

X-ray crystallography structural confirmation procurement quality assurance

Near-Coplanar Conformation: Dihedral Angles Quantified at 6.54° and 6.94°

The two 4‑chlorophenyl rings form dihedral angles of only 6.54(9)° (C1–C6 ring) and 6.94(8)° (C11–C16 ring) with the central oxadiazole plane [1]. This near‑coplanar geometry is substantially lower than the dihedral angles reported for the structurally related comparator 2‑{5‑[(1H‑1,2,4‑triazol‑1‑yl)methyl]‑1,3,4‑oxadiazol‑2‑ylthio}‑1‑(2,4‑dichlorophenyl)ethanone, where steric congestion forces larger out‑of‑plane rotations [2]. The oxadiazole‑to‑thioethanone dihedral angle (S1/O1/C7–C8 plane vs. oxadiazole) is 10.75(8)° [1]. High planarity in the title compound maximizes π‑conjugation across the chlorophenyl–oxadiazole–thioethanone system, which DFT calculations confirm contributes to a narrow HOMO–LUMO gap of 4.001–4.089 eV [3]. Non‑planar analogs (e.g., ortho‑Cl isomer) would be expected to exhibit larger dihedral angles and consequently altered electronic properties.

molecular planarity π-π stacking conformational analysis

Hirshfeld Surface Analysis: H···Cl Interactions Account for 16.6% of Crystal Packing – Absent in Non‑Halogenated Analogs

Hirshfeld surface analysis of the title compound reveals that H···Cl close contacts contribute 16.6% of the total intermolecular interaction surface, alongside H···C (18%), H···H (17%), H···O (10.4%), H···N (8.9%), and H···S (5.9%) [1]. The H···N contribution (8.9%) is specifically involved in C–H···N hydrogen bonds (H···N distance: 2.48 Å; D···A: 3.353(3) Å; angle: 157°) that link molecules into undulating ribbons parallel to the b axis [1]. For the non‑halogenated analog 1‑(4‑chlorophenyl)‑2‑[(5‑phenyl‑1,3,4‑oxadiazol‑2‑yl)sulfanyl]ethanone (CAS 724438‑89‑5), which lacks the second chlorine atom on the oxadiazole‑C5 phenyl ring, the H···Cl contribution would be approximately halved, profoundly altering crystal packing energetics, solubility, and melting behavior. The 16.6% H···Cl contribution is a direct quantitative descriptor of the role of the second 4‑chloro substituent in solid‑state organization.

crystal engineering halogen bonding solid-state properties

DFT‑Computed HOMO–LUMO Gap of 4.001–4.089 eV Enables Predictable Redox and Charge‑Transfer Properties

DFT calculations at the B3LYP level with four basis sets (6‑31G**, 6‑31++G**, 6‑311G**, 6‑311++G**) yielded total energies ranging from −59708.56 to −59716.51 eV and HOMO–LUMO gaps between 4.001 eV and 4.089 eV for the title compound [1]. The computed dipole moment is 1.4758 Debye (B3LYP/6‑311G**) [1]. While no analogous DFT study has been published for the closest comparators, the HOMO–LUMO gap of the title compound is consistent with a moderately polarizable, semiconducting‑range electronic structure. Replacement of the 4‑chloro substituent with a stronger electron‑withdrawing group (e.g., CF₃ analog) would be expected to narrow the gap, whereas replacement with an electron‑donating group (e.g., OCH₃) would widen it [2]. The experimentally validated computational model provides a baseline for predicting the electronic behavior of this specific bis(4‑chlorophenyl) scaffold in charge‑transfer or photophysical applications.

DFT calculation frontier molecular orbitals electronic properties

Robust Synthetic Accessibility: 94% Isolated Yield from Commercially Available Precursors

The title compound was synthesized in a single‑step nucleophilic substitution between 5‑(4‑chlorophenyl)‑1,3,4‑oxadiazole‑2‑thiol and 2‑bromo‑4′‑chloroacetophenone in ethanol with triethylamine as base, yielding 344 mg (94%) of crystalline product after filtration and methanol recrystallization [1]. This yield is documented in the primary crystallographic literature, not merely in vendor claims. For procurement planning, a 94% yield from a one‑pot procedure using commercially available precursors (both building blocks are catalog items from major suppliers) translates to favorable cost‑of‑goods and reliable resupply. While analogous yields for closely related compounds have not been reported in the peer‑reviewed literature, the documented procedure provides a reproducibility benchmark that procurement teams can use to qualify custom synthesis vendors.

synthetic yield scalability procurement feasibility

Recommended Application Scenarios for 1-(4-Chlorophenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone Based on Verified Evidence


Crystallography‑Guided Fragment‑Based Drug Design Requiring Verified 3D Coordinates

In fragment‑based or structure‑based drug discovery programs, the availability of high‑resolution atomic coordinates (R₁ = 0.045; data‑to‑parameter ratio 18.1:1) [1] allows direct use of this compound as a crystallographically validated scaffold for molecular docking, pharmacophore modeling, or co‑crystallization trials. Unlike close analogs (mono‑Cl CAS 724438‑89‑5, Br analog, ortho‑Cl CAS 284668‑56‑0) that lack published crystal structures, the title compound's experimentally determined geometry eliminates the need for a DFT‑optimized starting model, reducing conformational uncertainty in silico.

Halogen‑Bonding and Crystal‑Engineering Studies Leveraging Quantified H···Cl Interactions

The Hirshfeld surface analysis quantifying 16.6% H···Cl contribution [1] makes this compound a suitable candidate for systematic halogen‑bonding and crystal‑engineering investigations. The presence of two symmetry‑independent chlorine atoms in well‑defined crystallographic environments enables comparative studies of halogen‑bond donor/acceptor behavior that are not possible with mono‑chlorinated or non‑halogenated analogs.

Computational Chemistry Benchmarking Using Experimentally Validated Electronic Parameters

The experimentally validated crystal geometry combined with DFT‑computed electronic descriptors (HOMO–LUMO gap 4.001–4.089 eV; dipole moment 1.4758 D) [2] provides a benchmark dataset for testing new computational methods (e.g., dispersion‑corrected DFT, periodic boundary condition codes) against a medium‑sized organic molecule with both light atoms and third‑row elements (S, Cl). The availability of four basis‑set energy values allows systematic basis‑set convergence studies.

α‑Glucosidase Inhibitor Lead Optimization with Controlled Substituent Topology

The title compound shares the 5‑(4‑chlorophenyl)‑1,3,4‑oxadiazole‑2‑thioether pharmacophore with potent α‑glucosidase inhibitors identified in the Kashtoh et al. (2014) series (compound 23: Ki = 4.36 ± 0.017 μM) [3]. Its near‑coplanar bis(4‑chlorophenyl) topology (dihedral angles < 7°) [1] offers a structurally rigid scaffold for SAR expansion, distinct from the more flexible or sterically hindered analogs, potentially enabling exploration of shape‑complementary binding to the α‑glucosidase active site.

Quote Request

Request a Quote for 1-(4-Chlorophenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.